molecular formula C10H21ClN2O B1378842 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride CAS No. 1423034-59-6

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

Cat. No. B1378842
M. Wt: 220.74 g/mol
InChI Key: WBSOTFQNNSPHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is represented by the InChI code 1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 . The molecular weight is 184.28 .


Physical And Chemical Properties Analysis

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a white, crystalline powder that is soluble in water and ethanol. Its molecular weight is 184.28 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, appearing in a wide range of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Minor modifications to the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules. These derivatives exhibit a variety of pharmacological profiles, such as CNS agents, anticancer, cardio-protective agents, and agents for imaging applications, highlighting the flexibility and utility of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine-based molecules have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Anxiolytic-like Activity of Piperazine Derivatives

A novel N-cycloalkyl-N-benzoylpiperazine derivative has been synthesized and evaluated for its anxiolytic-like and antinociceptive activity, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This highlights the potential of piperazine derivatives as lead structures for developing new anxiolytic drugs (Strub et al., 2016).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for tuberculosis (TB) treatment, targeting the essential arabinan polymers synthesis in the Mycobacterium tuberculosis cell wall. This review summarizes the development and potential of Macozinone towards efficient TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name

1-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-8-9(12)13;/h11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSOTFQNNSPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

CAS RN

1423034-59-6
Record name 2-Piperazinone, 1-(3,3-dimethylbutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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